![molecular formula C18H22N4O6S B2919635 Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398998-70-4](/img/structure/B2919635.png)
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an oxazole ring, a phenyl ring, a sulfonyl group, a piperazine ring, and a carboxylate ester. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. It’s known to have various biological activities which makes it a valuable scaffold in medicinal chemistry .
科学的研究の応用
Synthesis and Antimicrobial Activity
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate and related compounds have been synthesized for their potential antimicrobial activities. For instance, Hussein (2018) synthesized novel sulfonamide hybrids with significant activity against tested bacteria. These compounds were synthesized by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate. Molecular docking and quantum chemical calculations were performed to evaluate their antimicrobial efficacy and ligand efficiency (Hussein, 2018).
Docking Studies and Biological Evaluation
The docking studies of synthesized compounds reveal insights into their potential mechanisms of action and effectiveness as antimicrobial agents. For example, Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities against various strains. This study underscores the potential of these compounds as antibacterial agents by exploring their synthesis and evaluating their effectiveness (Azab, Youssef, & El-Bordany, 2013).
Quantum Chemical Calculations and Spectral Analysis
Quantum chemical calculations and spectral analyses play a crucial role in understanding the properties and activities of these compounds. For instance, Al-Ghulikah et al. (2019) performed Fourier transform infrared and Raman spectra analyses of an adamantane-based compound, which included ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate. These analyses, combined with quantum chemical modeling, helped interpret the experimental IR, Raman, and UV/Vis spectra, providing insights into the molecular structure and charge transfer features of the compound (Al-Ghulikah et al., 2019).
Novel Compound Development
The synthesis of novel compounds with specific functionalities is a key area of research. For example, Patil et al. (2010) synthesized a series of novel triazolo-3-ones and evaluated their antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents. This research contributes to the development of new drugs with potential applications in treating microbial infections (Patil et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)28-20-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROVNARFBCOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
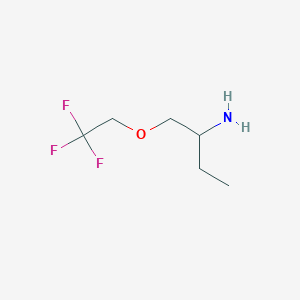
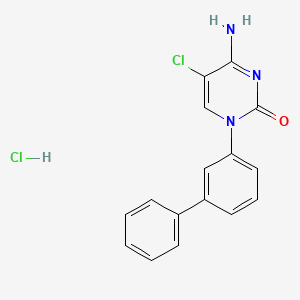
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
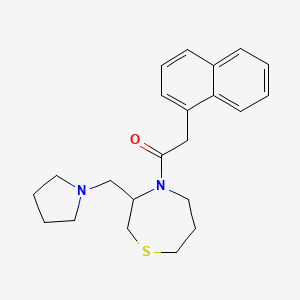
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
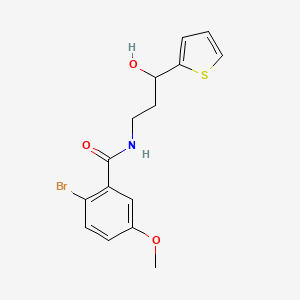
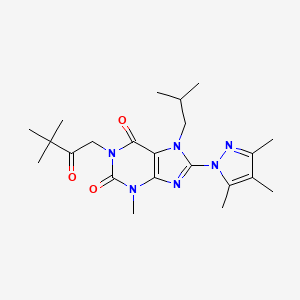
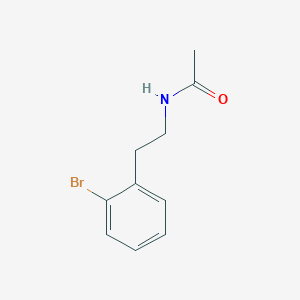

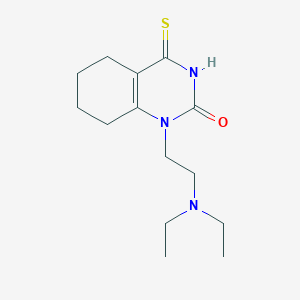
![2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one](/img/structure/B2919573.png)
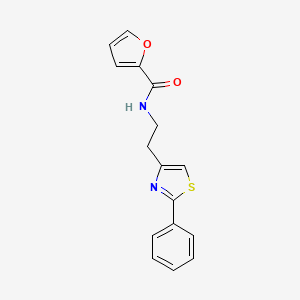
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)